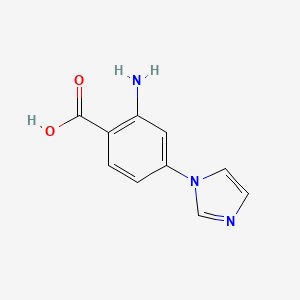

2-Amino-4-(1H-imidazol-1-YL)benzoic acid

Description

Properties

IUPAC Name |

2-amino-4-imidazol-1-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-9-5-7(13-4-3-12-6-13)1-2-8(9)10(14)15/h1-6H,11H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABIXNJFYSFLOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=CN=C2)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693894 |

Source

|

| Record name | 2-Amino-4-(1H-imidazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141669-47-7 |

Source

|

| Record name | 2-Amino-4-(1H-imidazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 2-Amino-4-(1H-imidazol-1-yl)benzoic acid

This technical guide provides a comprehensive overview of the fundamental properties of 2-Amino-4-(1H-imidazol-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical characteristics, synthesis, and potential applications. Given the limited direct literature on this specific isomer, this guide synthesizes data from closely related analogs and provides predictive analyses based on established chemical principles to offer a robust working profile of the compound.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a benzoic acid core substituted with an amino group at the 2-position and an imidazole ring linked via a nitrogen atom at the 4-position. This unique arrangement of functional groups imparts a distinct set of physicochemical properties that are crucial for its potential applications.

Chemical Structure

The structural formula of this compound is C₁₀H₉N₃O₂. The molecule consists of a benzene ring, a carboxylic acid group, an amino group, and an imidazole ring. The spatial arrangement and electronic interactions between these moieties dictate its chemical behavior.

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Data

| Property | Value (Computed for 4-Amino-2-imidazol-1-ylbenzoic acid) | Source |

| Molecular Weight | 203.20 g/mol | [1] |

| Molecular Formula | C₁₀H₉N₃O₂ | [1] |

| XLogP3 | 0.5 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 203.069476538 Da | [1] |

| Topological Polar Surface Area | 81.1 Ų | [1] |

These computed values suggest that the molecule possesses drug-like properties according to Lipinski's rule of five, indicating potential for good oral bioavailability. The presence of both hydrogen bond donors and acceptors suggests the capacity for forming stable intermolecular interactions, which is relevant for crystal engineering and receptor binding.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be designed based on established organic chemistry reactions. A potential pathway involves the nucleophilic substitution of a suitable starting material with imidazole, followed by functional group manipulations.

Diagram: Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol is a proposed method and may require optimization.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Amino-4-fluorobenzoic acid (1 equivalent), imidazole (1.2 equivalents), and potassium carbonate (2 equivalents) in dimethyl sulfoxide (DMSO).

-

Reaction Execution: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 6-7 to precipitate the product.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Rationale: The choice of a fluoro-substituted benzoic acid derivative as the starting material is based on the high electronegativity of fluorine, which activates the aromatic ring for nucleophilic aromatic substitution. Potassium carbonate acts as a base to deprotonate the imidazole, enhancing its nucleophilicity. DMSO is a suitable polar aprotic solvent for this type of reaction.

Spectroscopic and Analytical Characterization (Predictive)

The identity and purity of the synthesized this compound would be confirmed using a suite of spectroscopic and analytical techniques. The following are predicted spectral characteristics based on the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid and imidazole rings, as well as a broad singlet for the amino protons and a signal for the carboxylic acid proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the imidazole ring.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule:

-

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ for the amino group.

-

O-H stretching: A very broad band from 2500-3300 cm⁻¹ for the carboxylic acid.

-

C=O stretching: A strong absorption around 1700 cm⁻¹ for the carbonyl group.

-

C=N and C=C stretching: Bands in the 1500-1600 cm⁻¹ region for the aromatic and imidazole rings.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Potential Applications and Research Directions

The structural motifs present in this compound suggest its potential utility in several areas of research and development.

-

Pharmaceuticals: The imidazole ring is a common feature in many biologically active compounds. The presence of the amino and carboxylic acid groups provides handles for further chemical modification to develop novel therapeutic agents. This class of compounds has been explored for various activities, including as enzyme inhibitors.[2]

-

Coordination Chemistry: The nitrogen atoms of the imidazole ring and the carboxylic acid group can act as ligands to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or optical properties.[3]

-

Materials Science: The ability to form strong hydrogen bonds suggests that this molecule could be a building block for supramolecular assemblies and functional organic materials.

Further research should focus on the successful synthesis and thorough characterization of this compound. Elucidation of its crystal structure through single-crystal X-ray diffraction would provide definitive proof of its molecular geometry and intermolecular interactions. Subsequent biological screening and evaluation of its material properties would pave the way for its application in various scientific fields.

Conclusion

While direct experimental data for this compound is scarce, this technical guide provides a comprehensive foundational understanding of its properties through predictive analysis and comparison with closely related structures. The proposed synthetic pathway and characterization methods offer a clear roadmap for researchers to synthesize and validate this promising molecule. Its unique combination of functional groups makes it a compelling target for further investigation in drug discovery and materials science.

References

-

Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(3), o524. [Link]

-

PubChem. (n.d.). 4-Amino-2-imidazol-1-ylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

"2-Amino-4-(1H-imidazol-1-YL)benzoic acid" CAS number and structure

An In-Depth Technical Guide to 2-Amino-4-(1H-imidazol-1-yl)benzoic Acid: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While direct experimental data for this specific isomer is limited in publicly accessible literature, this document consolidates information on its core chemical identity, proposes a robust synthetic pathway based on established chemical principles, and explores its potential physicochemical properties and therapeutic applications by drawing parallels with closely related structural analogs. This guide is intended to serve as a foundational resource for scientists engaged in the design and synthesis of novel small molecules incorporating the valuable aminobenzoic acid and imidazole pharmacophores.

Introduction: The Scientific Rationale

The convergence of aminobenzoic acid and imidazole moieties within a single molecular scaffold presents a compelling strategy in modern drug discovery. 4-aminobenzoic acid (PABA) and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects.[1][2] The imidazole ring is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs, and is associated with a broad spectrum of pharmacological properties, including anticancer, antiviral, and antifungal activities.[3][4][5] The specific isomeric arrangement of this compound positions these two pharmacophores in a unique spatial orientation, offering novel opportunities for interaction with biological targets. This guide aims to provide the necessary technical foundation to enable the synthesis and investigation of this promising, yet underexplored, molecule.

Core Compound Identification

Table 1: Compound Identification

| Attribute | Value | Source |

| IUPAC Name | This compound | Nomenclature |

| Molecular Formula | C₁₀H₉N₃O₂ | Calculated |

| Molecular Weight | 203.20 g/mol | Calculated |

| Canonical SMILES | C1=CC(=C(C=C1N)C(=O)O)N2C=CN=C2 | Inferred |

| InChI Key | (Not available) | - |

| CAS Number | (Not assigned or not publicly available) | - |

Chemical Structure

The proposed structure of this compound is depicted below.

Caption: Proposed chemical structure of this compound.

Proposed Synthesis Pathway: A Self-Validating Protocol

The synthesis of N-aryl imidazoles is well-documented, with the Ullmann condensation and related copper-catalyzed cross-coupling reactions being benchmark methods.[6][7][8] We propose a robust, two-step synthetic route starting from commercially available 2-amino-4-fluorobenzoic acid. The choice of a fluoro-substituted precursor is deliberate; the carbon-fluorine bond is highly activated towards nucleophilic aromatic substitution, particularly with a directing group like a carboxylic acid in the para position, often allowing the reaction to proceed under more moderate conditions than with chloro- or bromo-analogs.

Proposed Reaction Scheme

Sources

- 1. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amino-4-(1H-imidazol-1-yl)benzoic Acid: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-(1H-imidazol-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this document outlines a robust, scientifically-grounded theoretical framework for its synthesis, characterization, and potential applications. The proposed synthetic strategy leverages a protecting group-assisted Ullmann condensation, a cornerstone of modern cross-coupling chemistry. Furthermore, predicted spectroscopic data, based on the analysis of structurally related compounds, are presented to aid in its future identification and characterization. Finally, the potential therapeutic applications of this molecule are inferred from the well-documented biological activities of related aminobenzoic acid and N-arylimidazole scaffolds, with a particular focus on oncology and infectious diseases. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding and a roadmap for the future investigation of this promising compound.

Introduction: The Therapeutic Promise of Imidazole-Containing Scaffolds

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a versatile building block in the design of therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] When incorporated into the framework of aminobenzoic acids, another class of biologically significant molecules, the resulting hybrid structures hold the potential for novel and enhanced pharmacological profiles.[4]

This guide focuses on a specific, yet underexplored, member of this family: This compound . While its isomers have been investigated to some extent, this particular arrangement of functional groups presents a unique chemical space with untapped therapeutic potential. The core objective of this document is to provide a detailed and scientifically rigorous exploration of this molecule, from its rational synthesis to its predicted properties and potential as a lead compound in drug discovery programs.

Strategic Synthesis of this compound

The direct synthesis of the target molecule via a classical Ullmann condensation of 2-amino-4-halobenzoic acid with imidazole is fraught with challenges. The presence of a free amino group and a carboxylic acid can lead to undesired side reactions and deactivation of the copper catalyst.[5] Therefore, a judicious choice of protecting groups for both functionalities is paramount for a successful synthesis. The proposed synthetic pathway, outlined below, employs a multi-step approach involving the protection of the reactive functional groups, followed by a copper-catalyzed N-arylation, and subsequent deprotection to yield the final product.

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available 2-amino-4-bromobenzoic acid . This starting material will undergo a two-step protection process, followed by the key Ullmann condensation and a final deprotection step.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar transformations and serve as a starting point for the synthesis of the target molecule.

Step 1: Protection of the Amino Group

The amino group of 2-amino-4-bromobenzoic acid will be protected using the tert-butyloxycarbonyl (Boc) group, which is stable under the conditions of the subsequent esterification and Ullmann coupling, and can be readily removed under acidic conditions.[6]

-

Protocol:

-

Dissolve 2-amino-4-bromobenzoic acid in a suitable solvent such as a mixture of 1,4-dioxane and water.

-

Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid.

-

Add di-tert-butyl dicarbonate (Boc)₂O and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture to precipitate the N-Boc protected product.

-

Filter, wash with water, and dry the product.

-

Step 2: Protection of the Carboxylic Acid Group

The carboxylic acid will be converted to its methyl ester to prevent its interference in the Ullmann condensation.

-

Protocol:

-

Suspend N-Boc-2-amino-4-bromobenzoic acid in methanol.

-

Add a catalyst, such as a few drops of concentrated sulfuric acid.

-

Reflux the mixture until the reaction is complete, as monitored by TLC.

-

Cool the reaction mixture and neutralize with a mild base.

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the methyl ester.

-

Step 3: Ullmann Condensation

This is the key step where the C-N bond between the aryl halide and imidazole is formed. The use of a copper(I) catalyst and a suitable ligand is crucial for the success of this reaction.[7]

-

Protocol:

-

In a reaction vessel, combine methyl N-Boc-2-amino-4-bromobenzoate, imidazole, a copper(I) salt (e.g., CuI), a ligand (e.g., L-proline or 1,10-phenanthroline), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8]

-

Heat the reaction mixture at an elevated temperature (typically 100-140 °C) under an inert atmosphere.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

-

Purify the product by column chromatography.

-

Step 4: Deprotection

The final step involves the removal of both the Boc and methyl ester protecting groups to yield the target molecule.

-

Protocol:

-

Dissolve the protected intermediate in a suitable solvent.

-

For the removal of the Boc group, treat with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

-

For the saponification of the methyl ester, treat with an aqueous base like lithium hydroxide or sodium hydroxide.

-

Acidify the reaction mixture to precipitate the final product, this compound.

-

Filter, wash, and dry the product.

-

Predicted Physicochemical and Spectroscopic Properties

In the absence of experimental data, the physicochemical and spectroscopic properties of this compound can be predicted based on the analysis of its structural analogues.

| Property | Predicted Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₉N₃O₂ |

| Molecular Weight | 203.20 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in polar organic solvents |

Predicted Spectroscopic Data

The following are predicted spectroscopic data based on the analysis of similar compounds found in the literature.[9][10][11]

¹H NMR (in DMSO-d₆):

-

δ 12.0-13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).

-

δ 8.0-8.2 ppm (s, 1H): Imidazole C2-H.

-

δ 7.7-7.9 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid group.

-

δ 7.4-7.6 ppm (m, 2H): Imidazole C4-H and C5-H.

-

δ 6.8-7.0 ppm (m, 2H): Aromatic protons on the benzene ring.

-

δ 5.0-6.0 ppm (br s, 2H): Amino protons (-NH₂).

¹³C NMR (in DMSO-d₆):

-

δ 168-170 ppm: Carboxylic acid carbon (-COOH).

-

δ 145-150 ppm: Aromatic carbon attached to the amino group.

-

δ 135-140 ppm: Imidazole C2.

-

δ 130-135 ppm: Aromatic carbon attached to the imidazole ring.

-

δ 115-130 ppm: Remaining aromatic and imidazole carbons.

Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹):

-

3400-3200 cm⁻¹: N-H stretching vibrations of the amino group.

-

3200-2500 cm⁻¹: O-H stretching of the carboxylic acid.

-

1680-1700 cm⁻¹: C=O stretching of the carboxylic acid.

-

1600-1620 cm⁻¹: N-H bending of the amino group.

-

1500-1600 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and imidazole rings.

Potential Therapeutic Applications

The structural features of this compound suggest a range of potential therapeutic applications, primarily in the fields of oncology and infectious diseases.

Anticancer Activity

Numerous imidazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.[12][13] The presence of the aminobenzoic acid moiety may further enhance these properties, as derivatives of this scaffold are also known to possess cytotoxic effects.[14] The target molecule could potentially act as an inhibitor of kinases, histone deacetylases, or other enzymes that are overexpressed in cancer cells.

Antimicrobial Activity

The imidazole ring is a well-established pharmacophore in the development of antimicrobial agents.[3] The incorporation of this moiety into a benzoic acid framework could lead to compounds with activity against a broad spectrum of bacteria and fungi. The amino group at the 2-position of the benzoic acid ring could also contribute to the antimicrobial profile of the molecule.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical framework for the synthesis, characterization, and potential applications of this compound. The proposed synthetic route, based on a protecting group strategy and an Ullmann condensation, offers a plausible and efficient method for the preparation of this novel compound. The predicted spectroscopic data will be invaluable for its future identification and structural elucidation.

The inferred biological activities, particularly in the areas of cancer and infectious diseases, highlight the potential of this molecule as a valuable lead compound for drug discovery. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough experimental characterization of its physicochemical and spectroscopic properties. Subsequently, a comprehensive biological evaluation, including in vitro and in vivo studies, will be necessary to validate its therapeutic potential and to elucidate its mechanism of action. The exploration of this and other novel imidazole-benzoic acid hybrids will undoubtedly contribute to the development of new and effective therapeutic agents.

References

-

Ullmann Condensation. In Wikipedia; 2023. Accessed January 23, 2026. [Link]

-

Antilla, J. C.; Klapars, A.; Buchwald, S. L. The Copper-Catalyzed N-Arylation of Indoles. J. Am. Chem. Soc.2002 , 124 (38), 11684–11688. [Link]

-

Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. Journal of Chemistry Letters2023 , 4 (2), 133-140. [Link]

-

(PDF) SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. ResearchGate. [Link]

-

Cristau, H.-J.; Cellier, P. P.; Spindler, J.-F.; Taillefer, M. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Org. Lett.2004 , 6 (6), 913–916. [Link]

-

Design synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. Journal of Chemistry Letters2023 , 4 (2), 133-140. [Link]

-

Al-Ostoot, F. H.; Al-Ghamdi, M. A.; Al-Zahrani, E. A.; Al-Ghamdi, S. A.; Al-Ghamdi, A. A. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules2023 , 28 (15), 5786. [Link]

-

(PDF) Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f,... ResearchGate. [Link]

-

Alberico, F.; Fields, G. B. Amino Acid–Protecting Groups. In Encyclopedia of Life Sciences; John Wiley & Sons, Ltd, Ed.; John Wiley & Sons, Ltd, 2010. [Link]

-

Imidazole: Having Versatile Biological Activities. SciSpace. [Link]

-

Altman, R. A.; Buchwald, S. L. Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Org. Lett.2006 , 8 (13), 2779–2782. [Link]

-

Imidazoles as potential anticancer agents. PMC. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Zamani, K.; Fodje, M. N.; Torkzadeh, M.; Zare, K. 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turk J Chem2003 , 27 (1), 71-76. [Link]

-

Supporting Information Metal-Free Synthesis of Imidazole by BF3·Et2O Promoted Denitrogenative Transannulation of N-Sulfonyl-1,2. The Royal Society of Chemistry. [Link]

-

Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. [Link]

-

Synthesis, characterization, antimicrobial, antioxidant, and anti-cancer activity of new hybrid structures based on benzimidazole and thiadiazole. SciELO. [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]

-

Wolf, C.; Liu, S.; Mei, X.; August, A. T.; Casimir, M. D. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Org. Lett.2006 , 8 (9), 1835–1838. [Link]

-

Baqi, Y.; Müller, C. E. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nat. Protoc.2010 , 5 (5), 945–953. [Link]

-

Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]

-

Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

-

1H-Imidazole-4-carboxylic acid. PubChem. [Link]

-

Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles. Organic Chemistry Research. [Link]

-

Protecting Groups. Lokey Lab Protocols - Wikidot. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. rsc.org [rsc.org]

- 12. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. jchemlett.com [jchemlett.com]

An In-depth Technical Guide to 2-Amino-4-(1H-imidazol-1-yl)benzoic Acid: Physicochemical Properties and Analytical Methodologies

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-Amino-4-(1H-imidazol-1-yl)benzoic acid, a novel small molecule with potential applications in pharmaceutical and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document leverages high-quality computational predictions for the closely related isomer, 4-Amino-2-(1H-imidazol-1-yl)benzoic acid, to offer valuable insights into its molecular characteristics. Furthermore, this guide outlines standardized, field-proven experimental protocols for the synthesis and characterization of this and similar heterocyclic compounds, establishing a framework for future research and development. The content herein is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising chemical entity.

Introduction and Molecular Structure

This compound is a heterocyclic aromatic compound featuring a benzoic acid backbone substituted with an amino group at the 2-position and an imidazole ring at the 4-position. This unique arrangement of functional groups—a carboxylic acid, an aromatic amine, and a nitrogen-rich heterocycle—suggests a molecule with a rich chemical profile, capable of participating in a variety of chemical interactions. These characteristics make it a compelling candidate for investigation in drug discovery, where such functionalities are often key to biological activity, and in materials science, where it could serve as a versatile building block for novel polymers and coordination complexes.

The imidazole moiety, in particular, is a well-established pharmacophore, known for its ability to engage in hydrogen bonding and coordinate with metal ions, which are critical interactions in many biological systems. The amino and carboxylic acid groups further enhance its potential for forming diverse intermolecular connections, influencing its solubility, crystallinity, and binding affinities.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

As of the date of this publication, experimental data for this compound is not available in the public domain. However, computational predictions for its isomer, 4-Amino-2-(1H-imidazol-1-yl)benzoic acid, have been reported and can serve as a valuable proxy for estimating its properties.[1] These predicted values are summarized in the table below. It is critical for researchers to note that the positional difference of the amino and imidazolyl groups will likely lead to variations in the actual experimental values.

| Property | Predicted Value (for 4-Amino-2-(1H-imidazol-1-yl)benzoic acid) | Source |

| Molecular Formula | C₁₀H₉N₃O₂ | PubChem[1] |

| Molecular Weight | 203.20 g/mol | PubChem[1] |

| XLogP3 | 0.5 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 203.069476538 Da | PubChem[1] |

| Topological Polar Surface Area | 81.1 Ų | PubChem[1] |

Expert Insights on Isomeric Differences:

The relocation of the bulky imidazole group from the sterically hindered 2-position (in the computationally modeled isomer) to the 4-position, and the concurrent shift of the smaller amino group to the 2-position, is anticipated to have several key consequences:

-

Intermolecular Interactions: The amino group at the 2-position is in closer proximity to the carboxylic acid. This could facilitate stronger intramolecular hydrogen bonding, which may influence the compound's melting point, solubility, and crystal packing.

-

Acidity and Basicity (pKa): The electronic properties of the amino and imidazolyl groups will influence the pKa of the carboxylic acid and the protonation state of the nitrogen atoms. The precise positioning will alter the inductive and resonance effects, leading to different pKa values compared to the 4-amino-2-imidazolyl isomer.

-

Solubility: Changes in crystal lattice energy and the presentation of hydrogen bonding groups to the solvent, resulting from the isomeric rearrangement, will likely affect aqueous and organic solubility.

Synthesis and Purification

While a specific synthetic route for this compound has not been published, a plausible and robust synthetic strategy can be proposed based on established organic chemistry principles. A potential synthetic workflow is outlined below.

Figure 2: Proposed synthetic workflow for this compound.

Detailed Protocol: Nucleophilic Aromatic Substitution

This protocol is a generalized procedure and may require optimization for this specific substrate.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-fluorobenzoic acid (1 equivalent), imidazole (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to the flask. The solvent volume should be sufficient to dissolve the reactants upon heating.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 120-150°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of cold water to precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water to remove any remaining inorganic salts and solvent.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

Once synthesized, a comprehensive characterization of this compound is essential to confirm its identity and purity. The following are standard analytical techniques that should be employed.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This will provide information on the number and chemical environment of the protons in the molecule. Expected signals would include those for the aromatic protons on the benzene and imidazole rings, and a broad signal for the amino protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: This technique will identify the number of unique carbon environments in the molecule, including the carbonyl carbon of the carboxylic acid and the aromatic carbons.

4.2. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

4.3. Infrared (IR) Spectroscopy

IR spectroscopy will identify the presence of key functional groups. Expected characteristic absorption bands include:

-

O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹

-

N-H stretch (amino group): Two sharp peaks around 3300-3500 cm⁻¹

-

C=O stretch (carboxylic acid): Strong absorption around 1700-1725 cm⁻¹

-

C=N and C=C stretches (aromatic rings): Bands in the 1450-1600 cm⁻¹ region.

4.4. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reverse-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common setup. The purity is determined by the area percentage of the main peak in the chromatogram.

Figure 3: Standard analytical workflow for the characterization of a novel synthesized compound.

Potential Applications and Future Directions

The structural motifs within this compound suggest a range of potential applications that warrant further investigation:

-

Pharmaceutical Scaffolding: The combination of a benzoic acid, an aniline-like moiety, and an imidazole ring makes this compound an attractive scaffold for medicinal chemistry programs. These functional groups can be readily modified to explore structure-activity relationships for various biological targets. Derivatives of similar compounds have shown promise as anti-inflammatory and analgesic agents.

-

Coordination Chemistry and Materials Science: The nitrogen atoms of the imidazole ring and the carboxylic acid group are excellent ligands for metal ions. This compound could be used to synthesize novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, photoluminescent, or gas sorption properties.

-

Enzyme Inhibition: Imidazole-containing compounds are known to act as inhibitors for a variety of enzymes, often by coordinating to metal ions in the active site. The specific substitution pattern of this molecule could offer unique binding interactions.

Future research should focus on the successful synthesis and thorough experimental characterization of this compound. Once a pure sample is obtained, its physicochemical properties, including solubility, pKa, and melting point, should be determined experimentally. Subsequently, its potential in the aforementioned applications can be systematically explored.

Conclusion

While experimental data on this compound is currently lacking, this technical guide provides a robust framework for its future investigation. By leveraging computational data from a close isomer, proposing a viable synthetic route, and outlining a comprehensive analytical characterization plan, this document serves as a valuable resource for researchers interested in this promising molecule. The unique combination of functional groups within its structure suggests a wide range of potential applications, making it a compelling target for further research and development in both the pharmaceutical and material science fields.

References

-

Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 2), o524. Available at: [Link]

-

PubChem. (n.d.). 4-Amino-2-imidazol-1-ylbenzoic acid. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

Sources

Technical Guide: Physicochemical Characterization of 2-Amino-4-(1H-imidazol-1-YL)benzoic acid

A Senior Application Scientist's Approach to Solubility and Stability Profiling

Preamble: The Imperative of Early-Stage Characterization

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable drug candidate is fraught with challenges. A significant portion of this attrition is attributable not to a lack of pharmacological activity, but to poor physicochemical properties. Among these, aqueous solubility and chemical stability stand as the two foundational pillars upon which a molecule's "developability" rests. For a novel substance such as 2-Amino-4-(1H-imidazol-1-YL)benzoic acid, a thorough and early understanding of these parameters is not merely an academic exercise; it is a critical, decision-gating process that dictates formulation strategy, storage conditions, and ultimately, the potential for clinical success.

This guide provides a comprehensive framework for elucidating the solubility and stability profiles of this compound. Moving beyond a simple recitation of methods, this document explains the scientific rationale behind each experimental choice, outlines robust, self-validating protocols, and offers a clear roadmap for interpreting the resulting data, grounded in authoritative industry standards.

Molecular Profile and Predicted Properties

Before embarking on experimental work, a theoretical assessment of the target molecule provides essential context and helps anticipate its behavior.

Structure: this compound Molecular Formula: C₁₀H₉N₃O₂ Molecular Weight: 203.20 g/mol

The structure is amphoteric, possessing a basic amino group (-NH₂), a weakly basic imidazole ring, and an acidic carboxylic acid group (-COOH). This architecture immediately suggests that its aqueous solubility will be highly dependent on pH. While no experimental data for this specific isomer is publicly available, computational properties for the related isomer, 4-Amino-2-imidazol-1-ylbenzoic acid, can be found in databases like PubChem.[1] These predictive models suggest a molecule with multiple hydrogen bond donors and acceptors, hinting at the potential for crystalline lattice formation that could limit solubility.

| Property (Predicted for Isomer) | Value | Implication for Experimental Design |

| Molecular Weight | 203.20 g/mol | Low molecular weight is generally favorable for solubility. |

| XLogP3 | 0.5 | A low logP suggests good hydrophilicity, but this can be offset by strong crystal lattice energy. |

| Hydrogen Bond Donors | 2 | Indicates potential for strong intermolecular interactions in the solid state, possibly reducing solubility. |

| Hydrogen Bond Acceptors | 4 | High acceptor count can improve interaction with water, but also contributes to crystal packing. |

Note: These are computationally predicted values for an isomer and must be confirmed experimentally for the target compound.

Aqueous Solubility Determination

Solubility is the cornerstone of oral drug absorption. We must distinguish between kinetic and thermodynamic solubility, as both provide critical insights for different stages of development.

Rationale for Method Selection

The gold standard for determining thermodynamic solubility is the shake-flask method . Its simplicity and reliance on equilibrium make it the most authoritative method for establishing the true solubility of a compound in a given medium. This method is essential for selecting formulation vehicles and predicting bioavailability. We will outline this method for determining solubility in various media, which is crucial for understanding how the compound will behave in different physiological environments (e.g., stomach vs. intestine).

Experimental Workflow: Shake-Flask Solubility

The following diagram outlines the logical flow for a robust solubility assessment.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: pH-Dependent Solubility

-

Preparation of Media: Prepare buffers at physiologically relevant pH values (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate) and purified water.

-

Sample Preparation: Add an excess of solid this compound to 1.5 mL of each medium in a glass vial. "Excess" means enough solid is visible at the end of the experiment, ensuring saturation. A starting point could be 10 mg/mL. Prepare each condition in triplicate.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point can be included to confirm equilibrium.

-

Sampling and Filtration: After equilibration, allow the vials to stand for 30 minutes for coarse particles to settle. Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove undissolved solids.

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable mobile phase.

-

Analyze the diluted sample using a validated, stability-indicating HPLC-UV method.

-

Determine the concentration by comparing the peak area to a standard curve prepared from the same compound.

-

-

pH Verification: Measure the final pH of the supernatant in each vial to ensure the buffer capacity was not exceeded.

Data Presentation: Solubility Profile

The results should be summarized in a clear, concise table.

| Medium | Final pH | Solubility (µg/mL) ± SD (n=3) | Solubility (mM) ± SD (n=3) |

| 0.1 N HCl | 1.2 | ||

| Acetate Buffer | 4.5 | ||

| Phosphate Buffer | 6.8 | ||

| Purified Water | (Measured) |

Chemical Stability Profiling and Forced Degradation

Understanding a molecule's intrinsic stability is mandated by regulatory bodies like the ICH. Forced degradation studies are the cornerstone of this effort, providing critical insights into degradation pathways and helping to develop stability-indicating analytical methods.

Rationale for Stress Conditions

Forced degradation exposes the drug substance to conditions more severe than accelerated storage to rapidly identify potential degradation products. The standard set of stress conditions (acid, base, oxidation, heat, and light) is derived from ICH Guideline Q1A and covers the most common degradation pathways encountered during a product's lifecycle.

Experimental Workflow: Forced Degradation Study

This workflow illustrates the process from stress application to data analysis.

Caption: Workflow for a Forced Degradation Study.

Detailed Protocol: Forced Degradation

Prerequisite: A robust HPLC method capable of separating the parent peak from potential degradants must be developed. A photodiode array (PDA) detector is essential for assessing peak purity.

-

Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in a mixture of organic solvent and water (e.g., 50:50 acetonitrile:water).

-

Stress Conditions: For each condition, mix the stock solution with the stressor. The goal is to achieve 5-20% degradation.

-

Acid Hydrolysis: Mix stock with 0.1 N HCl. Heat at 60°C.

-

Base Hydrolysis: Mix stock with 0.1 N NaOH. Keep at room temperature.

-

Oxidative: Mix stock with 3% H₂O₂. Keep at room temperature.

-

Thermal: Analyze the stock solution kept at 60°C. Also, store the solid powder at an elevated temperature (e.g., 80°C).

-

Photolytic: Expose the stock solution and solid powder to light as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours) until target degradation is achieved or the study endpoint is reached.

-

Sample Quenching: Before analysis, acid and base samples must be neutralized to halt the degradation reaction.

-

Analysis:

-

Inject all samples (including an unstressed control) onto the HPLC-PDA system.

-

Quantify the remaining parent compound (% Assay).

-

Calculate the percentage of each degradation product.

-

Calculate the mass balance (sum of % Assay of parent + % area of all degradants). A good mass balance (95-105%) provides confidence in the analytical method.

-

Assess the peak purity of the parent peak in all stressed samples to confirm the method is stability-indicating.

-

Data Presentation: Stability Summary

| Stress Condition | Time (h) | % Assay Remaining | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) | Mass Balance (%) |

| Control (RT) | 48 | ||||

| 0.1 N HCl (60°C) | 24 | ||||

| 0.1 N NaOH (RT) | 8 | ||||

| 3% H₂O₂ (RT) | 24 | ||||

| Heat (60°C, Soln) | 48 | ||||

| ICH Light (Solid) | End |

Conclusion and Forward Look

The experimental frameworks detailed herein provide a robust, scientifically-grounded, and efficient path to characterizing the fundamental solubility and stability of this compound. The resulting data are not merely descriptive; they are predictive. A low, flat pH-solubility profile might necessitate enabling formulation technologies, such as amorphous solid dispersions or particle size reduction. Rapid degradation under oxidative stress would signal a need for antioxidant excipients and packaging under an inert atmosphere. By systematically generating and interpreting this foundational knowledge, researchers and drug development professionals can make informed decisions, mitigate risks, and strategically guide this molecule toward its full therapeutic potential.

References

-

PubChem National Center for Biotechnology Information . 4-Amino-2-imidazol-1-ylbenzoic acid. Available from: [Link].[1]

-

ICH Harmonised Tripartite Guideline . Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link].

-

ICH Harmonised Tripartite Guideline . Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link].

-

Avdeef, A . Solubility of Sparingly Soluble Drugs. John Wiley & Sons, Inc. 2012. Available from: [Link].

-

Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.) . Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC press. 2011. Available from: [Link].

Sources

Spectroscopic Blueprint of 2-Amino-4-(1H-imidazol-1-YL)benzoic Acid: A Technical Guide

Foreword

In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. It is the bedrock upon which all subsequent research, from understanding molecular interactions to ensuring the quality and safety of new therapeutics, is built. This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-Amino-4-(1H-imidazol-1-YL)benzoic acid , a molecule of significant interest due to its hybrid structure incorporating the pharmacologically relevant aminobenzoic acid and imidazole moieties.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses a unique electronic and steric environment arising from the interplay of its constituent functional groups.

Caption: Molecular structure of this compound.

The key structural features that will dictate the spectroscopic data are:

-

A tri-substituted benzene ring: The electronic effects of the amino (-NH₂), carboxylic acid (-COOH), and imidazole groups will significantly influence the chemical shifts of the aromatic protons and carbons.

-

An imidazole ring: This aromatic heterocycle has its own characteristic proton and carbon signals.

-

Labile protons: The protons of the carboxylic acid and amino groups will exhibit exchange behavior, influencing their appearance in ¹H NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for NMR data acquisition.

Causality in Experimental Choices:

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the zwitterionic character of the aminobenzoic acid moiety, and its deuteration prevents interference in the ¹H NMR spectrum. Crucially, it allows for the observation of exchangeable protons (from -COOH and -NH₂) which might be lost in solvents like D₂O.

-

2D NMR: While 1D spectra provide primary information, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton-proton and proton-carbon correlations, respectively, especially in complex aromatic systems.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of substituent effects and data from 2-aminobenzoic acid and 4-phenyl-1H-imidazole.[1][2]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | broad singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and exchange. |

| ~8.2 | singlet | 1H | H-2 (imidazole) | The proton between two nitrogen atoms in the imidazole ring is significantly deshielded. |

| ~7.8 | doublet | 1H | H-6 (benzoic acid) | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will be coupled to H-5. |

| ~7.6 | singlet | 1H | H-5 (imidazole) | |

| ~7.4 | doublet of doublets | 1H | H-5 (benzoic acid) | This proton is meta to the carboxylic acid and ortho to the imidazole ring. It will be coupled to H-6 and H-3. |

| ~7.2 | singlet | 1H | H-4 (imidazole) | |

| ~6.8 | doublet | 1H | H-3 (benzoic acid) | This proton is ortho to the electron-donating amino group, causing an upfield shift. It will be coupled to H-5. |

| ~5.5 | broad singlet | 2H | -NH₂ | Amino protons are exchangeable and appear as a broad signal. Their chemical shift can vary with concentration and temperature. |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is derived from additive models and comparison with 2-aminobenzoic acid and 4-phenyl-1H-imidazole.[1][2]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~150 | C-2 (benzoic acid) | Carbon attached to the amino group. |

| ~145 | C-4 (benzoic acid) | Carbon attached to the imidazole ring. |

| ~138 | C-2 (imidazole) | Deshielded carbon between two nitrogen atoms. |

| ~132 | C-6 (benzoic acid) | |

| ~120 | C-5 (imidazole) | |

| ~118 | C-5 (benzoic acid) | |

| ~115 | C-4 (imidazole) | |

| ~114 | C-3 (benzoic acid) | |

| ~112 | C-1 (benzoic acid) |

Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups present in a molecule.

Experimental Protocol: FTIR Data Acquisition

Caption: Workflow for solid-state FTIR data acquisition.

Self-Validating System: The use of a background scan immediately before the sample scan is a self-validating step that corrects for atmospheric CO₂ and H₂O, ensuring that the observed peaks are solely from the sample.

Predicted IR Absorption Bands

The predicted IR spectrum is based on characteristic group frequencies, with reference to data for aminobenzoic acids and imidazoles.[3][4]

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3400 - 3200 | Medium, Broad | O-H and N-H | Stretching |

| 3100 - 3000 | Medium | Aromatic C-H | Stretching |

| ~1680 | Strong | C=O | Stretching (Carboxylic acid) |

| ~1620 | Strong | N-H | Bending (Amine) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C | Stretching |

| ~1300 | Strong | C-O | Stretching (Carboxylic acid) |

| ~1250 | Strong | C-N | Stretching (Aromatic amine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and offering structural clues.

Experimental Protocol: Mass Spectrometry Data Acquisition

Caption: General workflow for ESI-MS analysis.

Expertise-Driven Choices:

-

Ionization Method: Electrospray Ionization (ESI) is the preferred method for a polar, multifunctional molecule like this. It is a soft ionization technique that is likely to yield the intact molecular ion.

-

Polarity: Analysis in both positive and negative ion modes is recommended. Positive mode will likely show the protonated molecule [M+H]⁺, while negative mode will show the deprotonated molecule [M-H]⁻. This provides a cross-validation of the molecular weight.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₀H₉N₃O₂. The predicted monoisotopic mass is 203.0695 g/mol .

Expected Ions:

-

[M+H]⁺: m/z 204.0773 (Positive ion mode)

-

[M-H]⁻: m/z 202.0617 (Negative ion mode)

Plausible Fragmentation Pathways: A common fragmentation pathway for benzoic acids is the loss of the carboxylic acid group.[5]

-

Loss of H₂O (18 Da): From the carboxylic acid, though less common for the molecular ion.

-

Loss of CO₂ (44 Da): A characteristic fragmentation of carboxylic acids, leading to a fragment at m/z ~159 in positive mode.

-

Cleavage of the imidazole ring: This can lead to a variety of smaller fragments.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic blueprint for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental methodologies, offer a solid foundation for researchers working with this molecule. The causality-driven explanations for experimental choices and spectral interpretations are intended to empower scientists to not only acquire high-quality data but also to confidently interpret it. As with any predictive analysis, experimental verification remains the ultimate standard, and it is hoped that this guide will facilitate and accelerate that process.

References

-

ResearchGate. a¹H NMR spectrum of 2-amino benzoic acid. b¹³C NMR spectrum of 2-amino... [Online] Available at: [Link]

-

The Royal Society of Chemistry. 4 - [Online] Available at: [Link]

-

NP-MRD. Showing NP-Card for 2-Aminobenzoic acid (NP0001277). [Online] Available at: [Link]

-

SIELC Technologies. 2-Aminobenzoic Acid. [Online] Available at: [Link]

-

The Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Online] Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). [Online] Available at: [Link]

-

Yeast Metabolome Database. 2-Aminobenzoic acid (YMDB00278). [Online] Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001123). [Online] Available at: [Link]

-

PubChem. 4-Phenylimidazole. [Online] Available at: [Link]

-

PubChem. Anthranilic Acid. [Online] Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). [Online] Available at: [Link]

-

NIST WebBook. Benzoic acid, 2-amino-. [Online] Available at: [Link]

-

JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Online] Available at: [Link]

-

ResearchGate. FTIR spectrum of 1, 2, 4, 5-Tetra Phenyl 1H-Imidazole. [Online] Available at: [Link]

-

ResearchGate. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. [Online] Available at: [Link]

-

ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Online] Available at: [Link]

-

ResearchGate. FTIR spectra of (a) 2-aminobenzoic acid, (b) sodium 2-aminobenzoate salt, (c) ZHN, and (d) ZHN-2AB. [Online] Available at: [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Amino-4-(1H-imidazol-1-YL)benzoic acid

Foreword: Charting a Course for a Novel Molecule

The field of drug discovery is perpetually driven by the quest for novel chemical entities with therapeutic potential. The compound 2-Amino-4-(1H-imidazol-1-YL)benzoic acid presents a unique scaffold, integrating three key pharmacophoric features: an anthranilic acid core, an imidazole moiety, and a specific substitution pattern. While direct studies on this exact molecule are not prevalent in existing literature, its structural components suggest a rich field of potential biological activities. The imidazole ring is a cornerstone of many clinically successful drugs, known for a wide array of pharmacological effects including anticancer, antifungal, and antiviral properties.[1][2][3] Similarly, the anthranilic acid framework is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting anti-inflammatory and other biological activities.[4][5]

This guide, therefore, serves as a comprehensive roadmap for the scientific community, particularly researchers in drug development. It is designed not as a rigid protocol, but as a strategic workflow to systematically uncover the mechanism of action of this promising, yet uncharacterized, molecule. We will proceed from broad, phenotype-based screening to more focused, target-specific investigations, with the ultimate goal of identifying its therapeutic potential.

Part 1: Foundational Analysis and Hypothesized Mechanisms of Action

A thorough analysis of the constituent parts of this compound allows us to formulate several plausible hypotheses regarding its biological activity.

Structural Features and Potential Activities:

| Structural Moiety | Known Biological Activities of Derivatives | Potential Hypothesized Activity | Supporting Literature |

| Imidazole Ring | Anticancer, Antiviral, Antibacterial, Antifungal, Kinase Inhibition, GABA-A Receptor Modulation | Inhibition of cancer cell proliferation, modulation of inflammatory pathways, enzymatic inhibition. | [1][3][6][7][8][9][10][11] |

| Benzoic Acid | Anticancer, Antimicrobial, Modulation of intracellular trafficking | Contribution to anticancer effects, potential for synergistic activity. | [12][13] |

| Anthranilic Acid | Anti-inflammatory, Analgesic | Inhibition of enzymes involved in inflammation, such as cyclooxygenases. | [4][5] |

Based on this analysis, our primary working hypotheses will be centered on two key areas: anticancer and anti-inflammatory activities. The presence of the imidazole ring, a common feature in kinase inhibitors, also suggests that the compound could function as an enzyme inhibitor .[1]

Part 2: A Step-by-Step Experimental Workflow for Mechanistic Elucidation

The following experimental plan is designed to systematically test our primary hypotheses and to remain open to unexpected findings.

Phase 1: Initial Phenotypic Screening and Cytotoxicity Profiling

The first step is to ascertain the general biological activity of the compound.

Protocol 1: Cell Viability and Proliferation Assays

-

Cell Line Selection: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., RPE-1) should be selected.[6]

-

Treatment: Cells will be treated with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

Viability Assessment: Cell viability will be quantified using a standard MTT or resazurin-based assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) will be calculated for each cell line at each time point. A significant difference in IC50 values between cancerous and non-cancerous cell lines would suggest a potential therapeutic window.

Logical Flow of Initial Screening:

Caption: A plausible anticancer signaling pathway initiated by the compound.

Phase 3: Exploring Anti-inflammatory and Enzyme Inhibitory Potential

Concurrently with the anticancer investigations, the compound's anti-inflammatory properties should be explored.

Protocol 4: Inhibition of Inflammatory Mediators

-

Cell Model: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells will be used as an in vitro model of inflammation.

-

Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture medium will be measured using the Griess reagent.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell supernatant will be quantified by ELISA.

-

Enzyme Inhibition Assays: Based on the anthranilic acid scaffold, direct enzymatic assays for cyclooxygenase-1 (COX-1) and COX-2 can be performed.

Part 3: Advanced Investigations and Target Deconvolution

Should the initial phases yield promising results, more advanced techniques will be necessary to identify the direct molecular target(s) of this compound.

Potential Advanced Methodologies:

-

Affinity Chromatography: The compound can be immobilized on a solid support to pull down its binding partners from cell lysates.

-

Thermal Shift Assays: Changes in the thermal stability of proteins in the presence of the compound can indicate direct binding.

-

Computational Docking: In silico modeling can predict the binding of the compound to the active sites of known drug targets, such as kinases or other enzymes. [8] Overall Experimental Strategy:

Caption: A comprehensive workflow for the mechanistic investigation of the compound.

Conclusion and Future Directions

The journey to understand the mechanism of action of a novel compound like this compound is a meticulous process of hypothesis-driven research. This guide provides a robust framework for such an endeavor. The inherent structural motifs of this molecule strongly suggest potential as an anticancer or anti-inflammatory agent. The proposed experimental cascade is designed to be both comprehensive and adaptive, allowing for the exploration of multiple biological activities. The successful elucidation of its mechanism of action will not only contribute to our fundamental understanding of its biological effects but also pave the way for its potential development as a novel therapeutic agent.

References

-

Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid - MDPI. Available from: [Link]

-

(PDF) 4-(Imidazol-1-yl)benzoic acid - ResearchGate. Available from: [Link]

-

Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC - NIH. Available from: [Link]

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - NIH. Available from: [Link]

-

Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH. Available from: [Link]

-

Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. Available from: [Link]

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed Central. Available from: [Link]

-

2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester: crystal structure, DFT calculations and biological activity evaluation - PubMed. Available from: [Link]

-

synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents - Journal of Pharmaceutical and Scientific Innovation. Available from: [Link]

-

Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1): - Rasayan Journal of Chemistry. Available from: [Link]

-

Design and Synthesis of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC - NIH. Available from: [Link]

-

Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl) - ResearchGate. Available from: [Link]

-

Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed. Available from: [Link]

-

Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - MDPI. Available from: [Link]

-

Imidazole derivatives: Impact and prospects in antiviral drug discovery - PubMed Central. Available from: [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. Available from: [Link]

-

In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PubMed. Available from: [Link]

-

4-(Imidazol-1-yl)benzoic acid - PMC - NIH. Available from: [Link]

-

Imidazoles as potential anticancer agents - PMC - PubMed Central. Available from: [Link]

-

Benzoic acid, a weak organic acid food preservative, exerts specific effects on intracellular membrane trafficking pathways in Saccharomyces cerevisiae - PubMed. Available from: [Link]

-

Inhibition of aminoimidazoquinoxaline-type and aminoimidazol-4-one type mutagen formation in liquid-reflux models by the amino acids L-proline and/or L-tryptophan - PubMed. Available from: [Link]

Sources

- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester: crystal structure, DFT calculations and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. preprints.org [preprints.org]

- 13. Benzoic acid, a weak organic acid food preservative, exerts specific effects on intracellular membrane trafficking pathways in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 2-Amino-4-(1H-imidazol-1-YL)benzoic acid: A Technical Guide for Preclinical Investigation

Introduction: A Molecule of Convergent Bioactivity

In the landscape of contemporary drug discovery, the strategic combination of privileged chemical scaffolds offers a fertile ground for identifying novel therapeutic agents. The molecule 2-Amino-4-(1H-imidazol-1-YL)benzoic acid emerges as a compelling candidate for investigation, embodying a thoughtful amalgamation of three moieties with well-documented and diverse biological activities: the imidazole ring, the aminobenzoic acid core, and the overarching benzoic acid framework.

The imidazole ring is a cornerstone in medicinal chemistry, integral to the structure of numerous natural compounds and FDA-approved drugs, exhibiting a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its electron-rich nature facilitates interactions with a variety of biological targets.[1] Similarly, benzoic acid and its derivatives have a long history of therapeutic use, demonstrating antimicrobial, anti-inflammatory, and even anticancer effects through mechanisms such as the modulation of cellular signaling pathways.[4][5][6] The aminobenzoic acid scaffold, a key building block in pharmaceutical development, has been explored for a range of applications, including the development of potent anti-inflammatory and analgesic agents.[7][8]

This guide provides a comprehensive framework for the preclinical evaluation of this compound, postulating its potential biological activities based on the established pharmacology of its constituent parts. We will delve into its prospective role as an anticancer agent, with a particular focus on the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in immune evasion. Furthermore, we will explore its potential as an anti-inflammatory and antimicrobial agent, providing detailed, field-proven experimental protocols to rigorously assess these hypotheses.

Part 1: Anticancer Potential and the IDO1 Inhibition Hypothesis

The tumor microenvironment is characterized by complex mechanisms of immune suppression, enabling cancer cells to evade detection and destruction by the host's immune system. One such pivotal mechanism involves the metabolic enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[9][10] IDO1 catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[9] The depletion of tryptophan and the accumulation of kynurenine metabolites in the tumor microenvironment lead to the suppression of T-cell proliferation and function, and the promotion of regulatory T-cell (Treg) activity, thereby fostering an immunosuppressive milieu conducive to tumor growth.[9][10] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.[11][12]

Given that imidazole-containing compounds have been identified as potent inhibitors of IDO1, we hypothesize that this compound, with its integral imidazole moiety, has the potential to act as an IDO1 inhibitor.[11][12]

Proposed Mechanism of Action: IDO1 Inhibition

The imidazole moiety is proposed to interact with the heme iron at the active site of the IDO1 enzyme, a mechanism observed in other azole-based IDO1 inhibitors.[11] This interaction would block the binding of the natural substrate, L-tryptophan, thereby inhibiting the enzymatic activity and restoring a more immunocompetent tumor microenvironment.

Caption: Workflow for assessing the cellular activity of this compound on IDO1.

Part 2: Anti-Inflammatory Potential

The structural components of this compound suggest a potential role in modulating inflammatory pathways. Benzoic acid derivatives are known to possess anti-inflammatory properties, and some have been shown to inhibit key inflammatory mediators. [4][5]The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy. [5]

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay is a standard in vitro model for screening compounds for anti-inflammatory activity.

Objective: To evaluate the ability of the test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Test Compound

-

Griess Reagent

-

Cell Viability Assay Kit (e.g., MTT or PrestoBlue)

Methodology:

-

Cell Culture and Seeding: Culture RAW 264.7 cells and seed them into 96-well plates.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Cell Viability Assessment: Assess the viability of the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

-

Data Analysis: Calculate the percentage inhibition of NO production and determine the IC50 value.

Part 3: Antimicrobial Activity